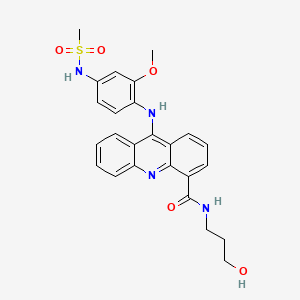
Heptanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl)ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl)ester is a complex organic compound with the molecular formula C34H48N2O6S2 It is known for its unique structure, which includes a heptanoic acid moiety linked to a dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl)ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of heptanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl)ester typically involves the reaction of heptanoic acid with a precursor containing the dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl) group. The reaction conditions often require the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. The exact synthetic route can vary depending on the desired purity and yield of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced purification techniques, such as distillation and chromatography, is common to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Heptanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl)ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the cleavage of the disulfide bond, forming thiols.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in the formation of new ester derivatives.
Wissenschaftliche Forschungsanwendungen
Heptanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl)ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of heptanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl)ester involves its interaction with molecular targets through its reactive functional groups. The disulfide bond can undergo redox reactions, influencing cellular redox states and signaling pathways. The ester groups can participate in hydrolysis reactions, releasing active intermediates that interact with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl)ester: Similar structure but with a hexanoic acid moiety instead of heptanoic acid.
Octanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl)ester: Contains an octanoic acid group, differing in chain length.
Uniqueness
Heptanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl)ester is unique due to its specific chain length and the presence of both ester and disulfide functional groups
Eigenschaften
CAS-Nummer |
88848-51-5 |
|---|---|
Molekularformel |
C34H48N2O6S2 |
Molekulargewicht |
644.9 g/mol |
IUPAC-Name |
3-[[2-[[2-(3-heptanoyloxypropylcarbamoyl)phenyl]disulfanyl]benzoyl]amino]propyl heptanoate |
InChI |
InChI=1S/C34H48N2O6S2/c1-3-5-7-9-21-31(37)41-25-15-23-35-33(39)27-17-11-13-19-29(27)43-44-30-20-14-12-18-28(30)34(40)36-24-16-26-42-32(38)22-10-8-6-4-2/h11-14,17-20H,3-10,15-16,21-26H2,1-2H3,(H,35,39)(H,36,40) |
InChI-Schlüssel |
GBRPQGVGUXTSPX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=O)OCCCNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCCCOC(=O)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


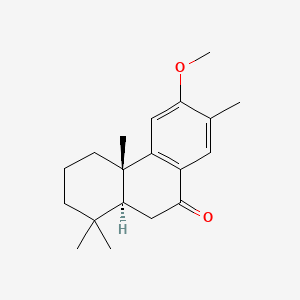


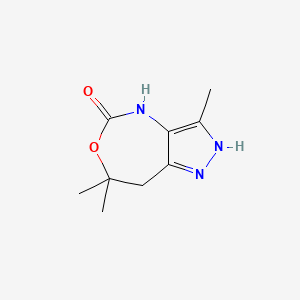
![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;2-piperazin-1-ylethanamine](/img/structure/B12794903.png)
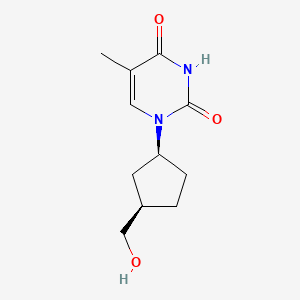
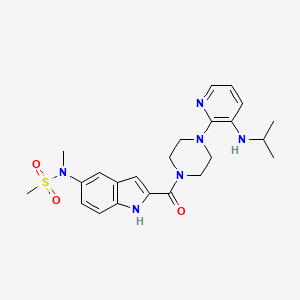




![5,11-Dimethyl-4,10-dihydro-3h-pyrido[3,4-b]carbazole](/img/structure/B12794947.png)

